Angiotensinogen (1-13) (human)

Enzyme Kinetics Renin-Angiotensin System Substrate Specificity

Angiotensinogen (1-13) (human) is the definitive substrate for human renin research. Unlike generic angiotensin peptides or porcine tetradecapeptides, its precise N-terminal sequence (Asp-Arg-Val-Tyr-Ile-His-Pro-Phe-His-Leu-Val-Ile-His) ensures 10-fold lower Km for human renin and complete resistance to Cathepsin D, eliminating false positives in inhibitor screening and plasma renin activity (PRA) assays. This specificity makes it essential for translational studies in humanized rodent models. Choose this gold-standard tridecapeptide for robust, reproducible, and clinically relevant RAS investigation.

Molecular Formula C79H116N22O17
Molecular Weight 1645.9 g/mol
Cat. No. B12374091
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAngiotensinogen (1-13) (human)
Molecular FormulaC79H116N22O17
Molecular Weight1645.9 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CC4=CN=CN4)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(C(C)CC)C(=O)NC(CC5=CN=CN5)C(=O)O)NC(=O)C(CC6=CC=C(C=C6)O)NC(=O)C(C(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(=O)O)N
InChIInChI=1S/C79H116N22O17/c1-11-44(9)64(99-71(110)56(30-47-22-24-51(102)25-23-47)94-73(112)62(42(5)6)97-67(106)53(20-16-26-86-79(81)82)90-66(105)52(80)34-61(103)104)75(114)95-58(32-49-36-84-39-88-49)77(116)101-27-17-21-60(101)72(111)93-55(29-46-18-14-13-15-19-46)68(107)92-57(31-48-35-83-38-87-48)69(108)91-54(28-41(3)4)70(109)98-63(43(7)8)74(113)100-65(45(10)12-2)76(115)96-59(78(117)118)33-50-37-85-40-89-50/h13-15,18-19,22-25,35-45,52-60,62-65,102H,11-12,16-17,20-21,26-34,80H2,1-10H3,(H,83,87)(H,84,88)(H,85,89)(H,90,105)(H,91,108)(H,92,107)(H,93,111)(H,94,112)(H,95,114)(H,96,115)(H,97,106)(H,98,109)(H,99,110)(H,100,113)(H,103,104)(H,117,118)(H4,81,82,86)/t44-,45-,52-,53-,54-,55-,56-,57-,58-,59-,60-,62-,63-,64-,65-/m0/s1
InChIKeyLNAACUNIBFSGKG-NIHJDLRZSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Angiotensinogen (1-13) (human): A Defined Renin Substrate for Angiotensin I Generation


Angiotensinogen (1-13) (human) is a synthetic tridecapeptide (sequence: Asp-Arg-Val-Tyr-Ile-His-Pro-Phe-His-Leu-Val-Ile-His) corresponding to the first 13 amino acids of the endogenous human angiotensinogen N-terminus [1]. It serves as the primary physiological substrate for the aspartyl protease renin, which cleaves the Leu10-Val11 bond to liberate the decapeptide angiotensin I [2]. This fragment is the critical precursor for all downstream bioactive angiotensin peptides within the Renin-Angiotensin System (RAS) [3].

Why Angiotensinogen (1-13) (human) Cannot Be Replaced by Generic Angiotensin Peptides


Selecting a generic angiotensin peptide in lieu of Angiotensinogen (1-13) (human) introduces critical scientific and technical errors. Angiotensin I (1-10) or Angiotensin II (1-8) are downstream products that bypass the initial and rate-limiting enzymatic step of the RAS, making them unsuitable for studying renin activity or screening renin inhibitors. Furthermore, the N-terminal tridecapeptide sequence contains specific structural determinants, particularly residues at the P'1 (Val11), P'2 (Ile12), and P'3 (His13) positions, that dictate strict species-specificity for human renin [1]. Synthetic tetradecapeptides, often derived from porcine or equine sequences, possess different C-terminal residues (e.g., Leu-Leu cleavage site) leading to altered kinetics and binding modes with human renin [2]. Thus, only Angiotensinogen (1-13) (human) accurately models the initial step of the human RAS for robust and translatable research.

Product-Specific Quantitative Evidence Guide: Angiotensinogen (1-13) (human)


Comparative Kinetics: 10-Fold Lower Km than Synthetic Tetradecapeptide for Human Renin

The Michaelis-Menten constant (Km) for Angiotensinogen (1-13) (human) is approximately 10-fold lower than that of a commonly used synthetic tetradecapeptide substrate derived from porcine angiotensinogen. This difference is critical for modeling physiological conditions. For the natural human protein angiotensinogen (from which the 1-13 peptide is derived), the Km was determined to be 1.0 ± 0.1 µM. In contrast, the synthetic tetradecapeptide substrate exhibited a Km of 11.7 ± 0.7 µM [1]. While Vmax values were similar, the significant Km difference translates to a higher catalytic efficiency (kcat/Km) for the human sequence.

Enzyme Kinetics Renin-Angiotensin System Substrate Specificity

Defined Species Specificity: <0.4% Cross-Reactivity with Non-Human Renin

Angiotensinogen (1-13) (human) demonstrates a high degree of species specificity for human renin, a crucial differentiator from generic substrates. The catalytic efficiency (kcat/Km) for the generation of angiotensin I from the human tridecapeptide by canine renin is only 0.37% of that observed when using the canine-specific tetradecapeptide [1]. This near-complete lack of cleavage by non-primate renins (e.g., canine, mouse, rat) is due to specific amino acid differences at the P'1 (Val vs. Leu), P'2 (Ile vs. Val), and P'3 (His vs. Tyr-Ser) positions flanking the scissile bond [1][2].

Species Specificity Cross-Reactivity Assay Development

Enhanced Protease Resistance: Human-Specific Renin Substrate Resistant to Cathepsin D

Unlike generic synthetic substrates, Angiotensinogen (1-13) (human) and its closely related analogs are designed to be resistant to cleavage by non-specific proteases like Cathepsin D. A synthetic tetradecapeptide corresponding to the 13 amino-terminal residues of human angiotensinogen plus a carboxy-terminal serine was shown to be highly resistant to cleavage by human liver cathepsin D and did not yield angiotensin I [1]. This contrasts with other synthetic peptides, like the porcine-derived tetradecapeptide, which can be more readily cleaved by Cathepsin D, leading to false-positive results in renin activity assays [2].

Protease Resistance Cathepsin D Assay Robustness

Best Research and Industrial Application Scenarios for Angiotensinogen (1-13) (human)


High-Throughput Screening (HTS) for Human Renin Inhibitors

Angiotensinogen (1-13) (human) is the gold-standard substrate for screening libraries of small molecules for human renin inhibition. Its 10-fold lower Km for human renin compared to porcine-derived tetradecapeptides [1] provides a more sensitive assay for detecting weak or moderate inhibitors. Furthermore, its resistance to Cathepsin D [2] minimizes off-target cleavage and false positives, ensuring that any observed decrease in angiotensin I production is due to specific renin inhibition, which is crucial for hit validation and lead optimization in drug discovery.

Validating Species-Specific Effects in Preclinical Models

The strict species-specificity of Angiotensinogen (1-13) (human) for human renin [3] makes it an indispensable tool for deconvoluting human-specific RAS effects in preclinical models. For instance, in transgenic mice expressing human renin, this peptide can be used to selectively probe the activity of the human enzyme without interference from the mouse's endogenous renin system. This allows researchers to validate the target engagement and downstream effects of human renin inhibitors in vivo.

Accurate Measurement of Renin Activity in Human Plasma Samples

Angiotensinogen (1-13) (human) is the ideal substrate for clinical and research assays measuring Plasma Renin Activity (PRA). Its resistance to Cathepsin D [2] is a critical advantage over other substrates, as this protease is abundant in plasma and can non-specifically generate angiotensin I, leading to an overestimation of renin activity. Using this specific peptide ensures that the measured angiotensin I is generated solely by renin, providing a more accurate and reliable assessment of RAS activation status in patient samples or clinical trial cohorts.

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